(1R,2R,3R,4S)-2-N,2-N,3-N,3-N-tetraethylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide
Description
Endomide (CAS: 4582-18-7) is an orally administered compound with the molecular formula C₁₇H₂₈N₂O₂ and a bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide structure . It is classified as an immunomodulator in clinical settings, though it is also associated with antineoplastic applications in certain literature .
Properties
CAS No. |
4582-18-7 |
|---|---|
Molecular Formula |
C17H28N2O2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(1R,2R,3R,4S)-2-N,2-N,3-N,3-N-tetraethylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide |
InChI |
InChI=1S/C17H28N2O2/c1-5-18(6-2)16(20)14-12-9-10-13(11-12)15(14)17(21)19(7-3)8-4/h9-10,12-15H,5-8,11H2,1-4H3/t12-,13+,14-,15-/m1/s1 |
InChI Key |
BXAMVNHBXFXFSK-LXTVHRRPSA-N |
Isomeric SMILES |
CCN(CC)C(=O)[C@H]1[C@@H]2C[C@H]([C@@H]1C(=O)N(CC)CC)C=C2 |
Canonical SMILES |
CCN(CC)C(=O)C1C2CC(C1C(=O)N(CC)CC)C=C2 |
Appearance |
Solid powder |
Other CAS No. |
4582-18-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Endomide |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Endomide can be synthesized through various methods, including the reaction of carboxylic acid derivatives with amines. One common method involves the use of acid chlorides, esters, or anhydrides reacting with amines under controlled conditions . The reaction typically requires a catalyst and may involve heating to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, the production of amides like Endomide often involves large-scale reactions using automated systems to ensure consistency and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Endomide undergoes various chemical reactions, including:
Oxidation: Endomide can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Endomide can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
Endomide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with biological systems and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development and as a model compound for studying amide-containing drugs.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of Endomide involves its interaction with specific molecular targets and pathways. It is known to bind to certain proteins and enzymes, affecting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of the research .
Comparison with Similar Compounds
Structural Analogues
Endomide’s bicyclic dicarboxamide core distinguishes it from other carboxamide-based drugs. For example:
- Enfenamic Acid (CAS: 23049-93-6, C₁₅H₁₅NO₂): An anti-inflammatory agent with a simpler aromatic carboxamide structure.
- Enecadin (CAS: 259525-01-4, C₂₁H₂₈FN₃O): A nootropic agent with a distinct fluorinated phenyl-piperazine structure. Its pharmacological focus on cognitive enhancement contrasts with Endomide’s immune-related applications .
Key Structural Differences :
| Compound | Core Structure | Functional Groups | Therapeutic Class |
|---|---|---|---|
| Endomide | Bicyclo[2.2.1]heptene | Dicarboxamide, tetraethyl | Immunomodulator |
| Enfenamic Acid | Benzene ring | Carboxamide, methyl | Anti-inflammatory |
Functional Analogues: Immunomodulators
Endomide shares functional similarities with thalidomide and lenalidomide, which are well-established immunomodulatory imide drugs (IMiDs) :
| Parameter | Endomide | Thalidomide | Lenalidomide |
|---|---|---|---|
| CAS Number | 4582-18-7 | 50-35-1 | 191732-72-6 |
| Molecular Formula | C₁₇H₂₈N₂O₂ | C₁₃H₁₀N₂O₄ | C₁₃H₁₃N₃O₃ |
| Primary Use | Immunomodulation | Immunomodulation | Immunomodulation |
| Secondary Use | Antineoplastic (reported) | Antineoplastic | Antineoplastic |
| Administration | Oral | Oral | Oral |
Mechanistic Insights :
- Thalidomide and lenalidomide bind to cereblon (CRBN), a component of E3 ubiquitin ligase, to degrade transcription factors like IKZF1/3, thereby modulating immune and cancer pathways .
Antineoplastic "-mide" Compounds
The World Health Organization (WHO) classifies Endomide alongside other "-mide" stem drugs like avadomide and iberdomide , which are explicitly antineoplastic :
| Compound | CAS Number | Therapeutic Class | Key Features |
|---|---|---|---|
| Endomide | 4582-18-7 | Immunomodulator/Antineoplastic | Bicyclic dicarboxamide |
| Avadomide | 1401966-69-1 | Antineoplastic | CRBN-dependent degradation |
| Iberdomide | 1345973-49-5 | Antineoplastic | IKZF1/3 degradation, myeloma focus |
Contrasts :
- Endomide’s dual immunomodulatory/antineoplastic role contrasts with avadomide and iberdomide, which are primarily antineoplastic.
- Structural divergence: Avadomide and iberdomide lack Endomide’s bicyclic core but share the carboxamide functional group.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
